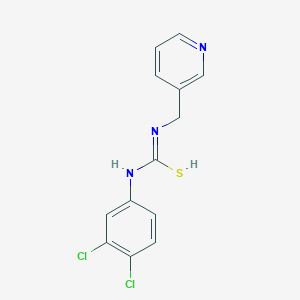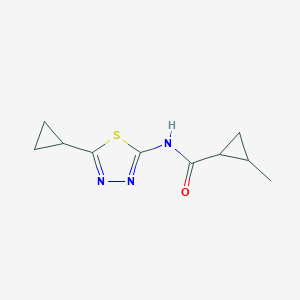
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-(3-pyridinylmethyl)thiourea is a member of thioureas.
Applications De Recherche Scientifique
Chemical Synthesis and Lithiation Reactions
- N-(pyridin-3-ylmethyl) derivatives, closely related to the requested chemical, are used in chemical synthesis, specifically in lithiation reactions. These derivatives react with various electrophiles to produce substituted derivatives in high yields. This demonstrates the compound's utility in forming complex organic structures (Smith et al., 2013).
Photoreactive Properties
- Related compounds, featuring pyridin-3-ylmethyl structures, exhibit photoreactivity. They enhance the rate of outer sphere electron transfer to oxygen, yielding superoxide radical anions. These findings suggest potential applications in photochemical processes (Draksharapu et al., 2012).
Antibacterial and Nuclease Activities
- N-heterocyclic carbene complexes with pyridine spacers, similar in structure to the chemical , have been synthesized and show antibacterial activities against various bacteria. Additionally, these complexes can degrade DNA and RNA, indicating potential applications in the development of antibacterial agents and nucleic acid research (Haque et al., 2014).
Potential in Anticancer Research
- Derivatives of pyridine-3-sulfonyl compounds, structurally related to the requested chemical, have shown potential anticancer activity. These compounds have exhibited selective activity against leukemia, colon cancer, and melanoma, suggesting a research avenue in cancer treatment (Szafrański & Sławiński, 2015).
Antimicrobial Properties
- Carbamimidothioic acid phenylmethyl ester salts, which share a common functional group with the compound of interest, have demonstrated inhibitory action against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Tait et al., 1990).
Propriétés
Formule moléculaire |
C13H11Cl2N3S |
|---|---|
Poids moléculaire |
312.2g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid |
InChI |
InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Clé InChI |
LIJQCIJGALPOPS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Cyclohexylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B452715.png)
![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452716.png)
![Isopropyl 4-(4-butylphenyl)-2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452718.png)
![3-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B452719.png)
![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B452723.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B452724.png)
![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B452727.png)

![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)
![2-(2,5-Dichlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B452734.png)
![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)
